

Pharmacodynamics of selective 5-HT2A inverse agonists

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An In-depth Technical Guide to the Pharmacodynamics of Selective 5-HT2A Inverse Agonists

Introduction

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system for the treatment of various neuropsychiatric disorders, including psychosis and insomnia.[1][2] Unlike neutral antagonists that only block agonist-induced activity, inverse agonists bind to the receptor and reduce its basal, or constitutive, activity.[3][4] This is particularly relevant for receptors like the 5-HT2A, which can exhibit signaling activity even in the absence of an agonist.[5][6] This technical guide provides a detailed overview of the pharmacodynamics of selective 5-HT2A inverse agonists, focusing on their mechanism of action, quantitative pharmacological data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Attenuation of Constitutive Signaling

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway.[1][7] In its active state, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[7][8][9]





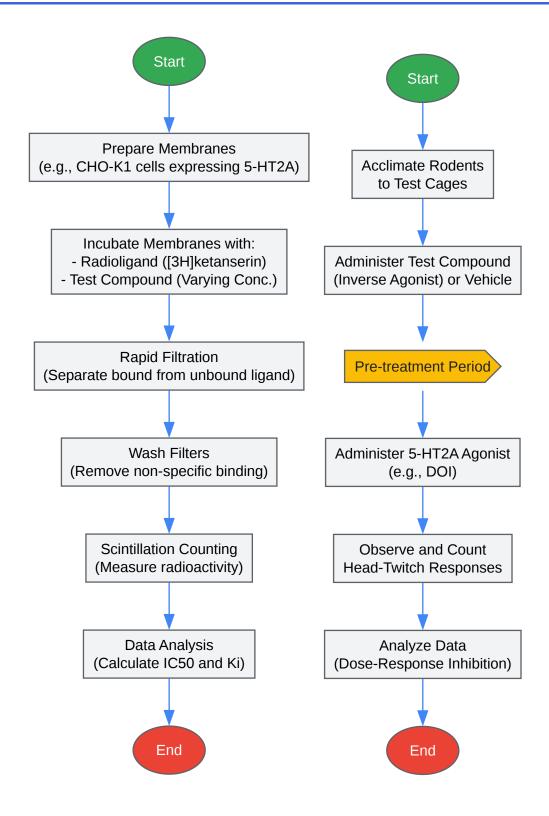


Selective 5-HT2A inverse agonists bind to the receptor and stabilize it in an inactive conformation. This action has a dual effect: it blocks the binding of agonists like serotonin and, more importantly, it reduces the receptor's constitutive (ligand-independent) signaling, thereby decreasing the basal activity of the PLC pathway.[3][4] Recent studies also indicate that 5-HT2A receptors can couple to other G proteins, such as Gi1, and that some inverse agonists may show biased activity, preferentially inhibiting one pathway over another.[10][11] For example, pimavanserin has been shown to act as an inverse agonist on the 5-HT2A–Gi1 pathway while blocking the 5-HT2A–Gq pathway.[10][11]

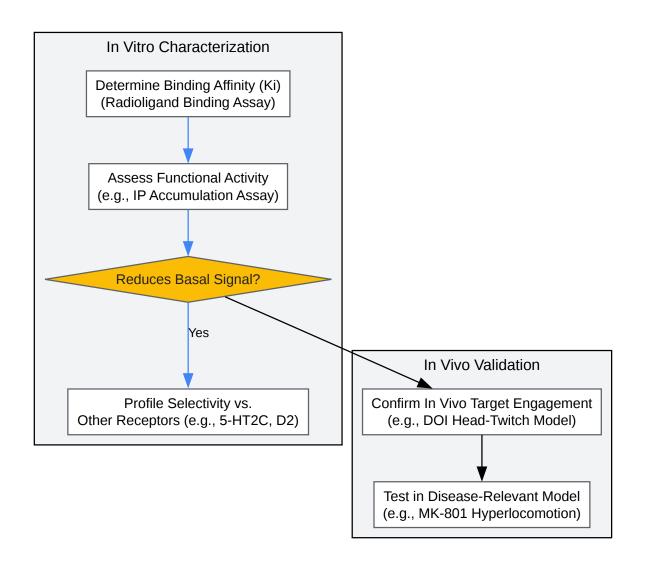












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